2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid
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Overview
Description
2-[4-(Carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid is a quinoline derivative with significant potential in various scientific fields. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and synthetic organic chemistry . This particular compound is known for its unique structure, which includes a quinoline core substituted with a carbamoylmethoxy group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Pfitzinger Reaction: This involves the reaction of isatin with an aromatic aldehyde in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[4-(Carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Quinoline-4-carboxylic Acid: Shares the quinoline core but lacks the carbamoylmethoxy group.
2-Phenylquinoline: Similar structure but without the carboxylic acid group.
Uniqueness: 2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
IUPAC Name |
2-[4-(2-amino-2-oxoethoxy)phenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c19-17(21)10-24-12-7-5-11(6-8-12)16-9-14(18(22)23)13-3-1-2-4-15(13)20-16/h1-9H,10H2,(H2,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUNLCVQYLKRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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